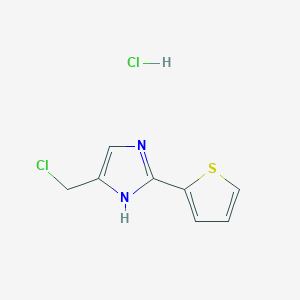

4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride

説明

Historical Context and Discovery

The development of 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride emerged from the broader historical progression of heterocyclic chemistry that began in the late 19th and early 20th centuries. The foundational understanding of imidazole chemistry traces back to the identification of imidazole as an electron-rich five-membered aromatic aza-heterocyclic compound containing two nitrogen atoms, which became recognized as an important functional fragment widely present in biomolecules and medicinal drugs. The unique tautomeric behavior of imidazole, where hydrogen atoms can be located on either of the two nitrogen atoms, provided the theoretical framework for understanding the reactivity patterns that would later enable the synthesis of complex substituted derivatives.

The thiophene component of this hybrid molecule represents another significant milestone in heterocyclic chemistry, with thiophene-containing compounds gaining prominence due to their electronic properties and potential applications in materials science. The convergence of imidazole and thiophene chemistry became particularly relevant in the context of developing new synthetic methodologies for creating multisubstituted heterocyclic systems. Research efforts focused on imidazole-based supramolecular complexes revealed that multiple binding sites of the imidazole ring could easily form complexes with various inorganic or organic ions and molecules through noncovalent interactions, demonstrating both biological activity and advantages of supramolecular systems.

The specific synthesis pathway leading to 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride represents a culmination of advances in multicomponent reactions and selective functionalization techniques. Contemporary research has demonstrated that practical processes can achieve synthesis of 2,4,5-trisubstituted imidazoles in excellent yields up to 95% from readily available starting materials, utilizing methodologies that involve condensation reactions between aldehydes, ammonium acetate, and various organic substrates. These synthetic advances provided the technical foundation necessary for accessing complex imidazole derivatives with specific substitution patterns.

The identification and characterization of this compound emerged from systematic studies aimed at exploring the chemical space of functionalized imidazole derivatives. The incorporation of the chloromethyl group at the 4-position represents a strategic choice for introducing a reactive handle that enables further chemical modification, while the thiophene substituent at the 2-position provides electronic and steric influences that modulate the overall properties of the molecule. The hydrochloride salt formation reflects standard pharmaceutical chemistry practices for improving compound stability and handling characteristics.

Structural Characteristics and Nomenclature

4-(Chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride possesses a molecular formula of C8H8Cl2N2S with a molecular weight of 235.13 grams per mole. The compound exists as a hydrochloride salt with a monoisotopic mass of 233.978525 atomic mass units. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 5-(chloromethyl)-2-thiophen-2-yl-1H-imidazole hydrochloride, reflecting the systematic naming conventions for substituted imidazole rings.

The structural architecture of this compound centers around the imidazole ring system, which serves as the core heterocyclic framework. The imidazole ring maintains its characteristic five-membered aromatic structure with two nitrogen atoms positioned at the 1 and 3 positions. The tautomeric nature of the imidazole ring allows for hydrogen migration between the two nitrogen atoms, contributing to the compound's chemical reactivity and potential for hydrogen bonding interactions. The presence of the nitrogen atoms imparts electron-rich characteristics to the ring system, making it susceptible to electrophilic attack and capable of participating in coordination chemistry.

The chloromethyl substituent attached at the 4-position of the imidazole ring introduces significant steric and electronic effects. This functional group consists of a methylene bridge connecting the imidazole ring to a chlorine atom, creating a reactive alkyl halide moiety. The chloromethyl group serves as an excellent leaving group for nucleophilic substitution reactions, providing opportunities for further chemical modification and derivatization. The electron-withdrawing nature of the chlorine atom influences the electronic distribution within the imidazole ring, potentially affecting the basicity of the nitrogen atoms and the overall reactivity profile of the molecule.

The thiophene ring system attached at the 2-position represents the second major structural component of this hybrid molecule. Thiophene, as a five-membered aromatic heterocycle containing sulfur, contributes distinct electronic properties compared to benzene rings or other aromatic systems. The sulfur atom in thiophene possesses lone pairs of electrons that can participate in conjugation with the aromatic system, while also providing opportunities for coordination with metal centers or participation in intermolecular interactions. The positioning of the thiophene ring at the 2-position of the imidazole creates a biaryl-type system that can adopt various conformational arrangements depending on steric and electronic factors.

| Property | Value |

|---|---|

| Molecular Formula | C8H8Cl2N2S |

| Molecular Weight | 235.13 g/mol |

| Monoisotopic Mass | 233.978525 u |

| Chemical Abstracts Service Registry Number | 1384430-34-5 |

| International Chemical Identifier Key | ZKIHWRXRXJAZLN-UHFFFAOYSA-N |

The hydrochloride salt formation involves protonation of one of the imidazole nitrogen atoms, creating a positively charged species that associates with a chloride anion. This salt formation typically occurs at the more basic nitrogen atom within the imidazole ring, although the exact site of protonation may depend on the specific chemical environment and the influence of the substituted groups. The hydrochloride salt form enhances the compound's water solubility and provides improved crystalline properties for handling and storage.

Relationship to Other Imidazole-Thiophene Hybrid Molecules

4-(Chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride belongs to a broader class of imidazole-thiophene hybrid molecules that have gained significant attention in contemporary organic and medicinal chemistry. The relationship between this compound and other members of this molecular family can be understood through systematic comparison of structural features, substitution patterns, and functional group arrangements. The parent compound 2-(thiophen-2-yl)-1H-imidazole, with molecular formula C7H6N2S, represents the foundational structure from which the chloromethyl derivative is obtained through selective functionalization.

Closely related compounds include various chloromethyl-substituted imidazole derivatives that demonstrate the versatility of this synthetic approach. The compound 2-(chloromethyl)-1H-imidazole hydrochloride, with molecular formula C4H6Cl2N2, represents a simpler analog that lacks the thiophene substituent but retains the reactive chloromethyl functionality. This comparison highlights the modular nature of imidazole chemistry, where specific substituents can be introduced or modified to tune the properties of the resulting molecules. The presence of the thiophene ring in the target compound significantly alters the electronic properties and potential applications compared to simpler chloromethyl imidazole derivatives.

The broader family of phenanthro[9,10-d]imidazole derivatives with thiophene rings represents another important class of related compounds that demonstrate the potential for creating more complex aromatic systems incorporating both imidazole and thiophene moieties. These compounds, developed for applications in organic light-emitting diodes, showcase how the combination of imidazole and thiophene units can be extended to create larger conjugated systems with specific optoelectronic properties. The synthesis of these phenanthro[9,10-d]imidazole derivatives through simple and environment-friendly reactions parallels the synthetic approaches used for accessing simpler imidazole-thiophene hybrids.

Metal complexes incorporating imidazole-thiophene hybrid ligands represent another important area of relationship for understanding the broader significance of these molecular systems. Research has demonstrated that imidazole-based supramolecular complexes can form with various metal ions including platinum, gold, silver, palladium, ruthenium, copper, iron, rhenium, vanadium, iridium, manganese, cobalt, stannum, erbium, ytterbium, and gallium. The presence of both imidazole and thiophene donor atoms in hybrid molecules like 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride provides multiple coordination sites that can facilitate the formation of diverse metal complexes with potentially enhanced properties.

| Compound Class | Key Structural Features | Molecular Formula Range |

|---|---|---|

| Parent Thiophene-Imidazoles | Basic imidazole-thiophene linkage | C7H6N2S |

| Chloromethyl Derivatives | Reactive chloromethyl substitution | C8H8Cl2N2S |

| Extended Aromatic Systems | Phenanthroimidazole frameworks | C15+ compounds |

| Metal Complexes | Coordination through N and S atoms | Variable |

The systematic study of structure-activity relationships within this compound family has revealed important principles governing the influence of substitution patterns on molecular properties. Research on various imidazole derivatives has shown that the introduction of methyl groups in the imidazole ring can reduce biological activity, probably due to deformation of the originally planar structure of the imidazole system. This finding suggests that the chloromethyl substitution in the target compound may have different effects compared to simple alkyl substitution, given the distinct electronic and steric properties of the chloromethyl group.

Significance in Heterocyclic Chemistry

The significance of 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride in heterocyclic chemistry extends beyond its individual structural characteristics to encompass broader principles of synthetic methodology, molecular design, and potential applications. This compound exemplifies the achievements possible through modern heterocyclic synthesis, where multiple heteroatom-containing rings can be combined and functionalized to create molecules with precisely tailored properties. The successful synthesis and characterization of such compounds demonstrates the maturation of synthetic organic chemistry as a discipline capable of accessing complex molecular architectures through rational design and execution.

The compound represents an important example of the concept of molecular hybridization in heterocyclic chemistry, where distinct heterocyclic systems are combined to create new molecular entities with properties that transcend those of the individual components. The imidazole ring contributes its characteristic basicity, hydrogen bonding capability, and coordination chemistry potential, while the thiophene ring provides aromatic stabilization, electronic conjugation, and potential for π-π stacking interactions. The chloromethyl substituent introduces reactivity that enables further chemical transformation, making the compound a valuable synthetic intermediate for accessing more complex molecular structures.

From a synthetic methodology perspective, compounds like 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride serve as important test cases for evaluating and developing new synthetic approaches. The practical synthesis of trisubstituted imidazoles has been achieved through rapid processes involving condensation reactions with aldehydes, ammonium acetate, and various organic substrates, with reaction times as short as one minute and yields up to 95%. These synthetic advances demonstrate the potential for efficient access to complex heterocyclic systems through carefully designed multicomponent reactions.

The compound's significance extends to its potential role as a building block for accessing more complex molecular architectures. The reactive chloromethyl group provides a handle for nucleophilic substitution reactions that can introduce a wide variety of functional groups, enabling the synthesis of libraries of related compounds for systematic structure-activity relationship studies. This derivatization potential makes the compound valuable not only as a final target molecule but also as an intermediate for accessing diverse chemical space around the imidazole-thiophene hybrid framework.

| Application Area | Significance | Key Properties Utilized |

|---|---|---|

| Synthetic Methodology | Model system for multicomponent reactions | Reactive chloromethyl group |

| Coordination Chemistry | Ligand for metal complex formation | Multiple donor atoms |

| Materials Science | Building block for conjugated systems | Aromatic heterocycles |

| Medicinal Chemistry | Scaffold for bioactive molecule design | Imidazole pharmacophore |

The role of this compound in advancing understanding of heterocyclic reactivity patterns represents another dimension of its significance. The combination of multiple heteroatoms and functional groups in a single molecule provides opportunities to study complex reactivity scenarios where multiple competing reaction pathways may be available. Understanding how the different functional groups influence each other's reactivity contributes to the broader knowledge base of heterocyclic chemistry and informs the design of future synthetic targets and methodologies.

The compound's potential contributions to supramolecular chemistry represent an emerging area of significance that builds upon the well-established coordination chemistry of imidazole systems. Research has shown that imidazole-based supramolecular complexes can exhibit good safety profiles, low toxicity, few adverse reactions, high bioavailability, strong targeting capability, good biocompatibility, and high efficacy. The incorporation of thiophene and chloromethyl functionalities may enable access to novel supramolecular architectures with enhanced properties or new modes of molecular recognition and assembly.

特性

IUPAC Name |

5-(chloromethyl)-2-thiophen-2-yl-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S.ClH/c9-4-6-5-10-8(11-6)7-2-1-3-12-7;/h1-3,5H,4H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIHWRXRXJAZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(N2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Approach

The synthesis generally proceeds via a two-step sequence:

Formation of 2-(thiophen-2-yl)-1H-imidazole intermediate

This intermediate is typically prepared by condensation reactions involving thiophene-2-carboxaldehyde or related thiophene derivatives with suitable amidine or nitrile precursors under acidic or basic catalysis.Chloromethylation at the 4-position of the imidazole ring

The chloromethyl group is introduced by reaction with chloromethylating agents such as formaldehyde and hydrochloric acid (Blanc reaction) or chloromethyl methyl ether under controlled conditions.

Detailed Synthetic Routes and Conditions

| Step | Reaction Type | Reagents & Conditions | Notes | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Condensation to form 2-(thiophen-2-yl)imidazole | Thiophene-2-carboxaldehyde + amidine derivative, reflux in ethanol or DMF, pH 6-8 | Polar aprotic solvents favor regioselectivity | 75-85 | ≥95 |

| 2 | Chloromethylation at 4-position | Formaldehyde + HCl gas or chloromethyl methyl ether, low temperature (0-5°C), inert solvent (e.g., dichloromethane) | Slow addition to control exotherm and avoid side reactions | 70-80 | ≥95 |

Table 1: Typical synthetic steps for 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride

Industrial Scale Preparation

Industrial synthesis often adapts the above laboratory methods with process intensification techniques:

- Continuous flow reactors for precise temperature and reagent control, enhancing safety during chloromethylation.

- Use of inert solvents such as tetrahydrofuran or dichloromethane to maintain reaction stability.

- Application of base scavengers or buffering agents to minimize side reactions.

- Post-reaction purification by recrystallization from ethanol/water mixtures to achieve high purity.

Research Findings on Reaction Optimization

- Catalyst and solvent effects: Polar aprotic solvents such as DMF or DMSO improve yields and regioselectivity during condensation steps, as supported by nickel-catalyzed analog syntheses showing 85% yield and >98% purity in related imidazole derivatives.

- Temperature control: Maintaining low temperatures during chloromethylation (0-5°C) is critical to prevent polymerization or over-chlorination.

- Reaction time: Prolonged reaction times beyond 2 hours in chloromethylation can lead to impurity formation; optimal time is 1-2 hours for maximal yield and purity.

- Purification: Recrystallization from ethanol/water (3:1 v/v) effectively removes unreacted starting materials and side products.

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR):

¹H NMR spectra confirm the chloromethyl group (δ ~4.5 ppm, singlet) and thiophene protons (δ 6.5-7.5 ppm multiplets), verifying substitution pattern.High-Performance Liquid Chromatography (HPLC):

HPLC analysis with C18 columns and acidic mobile phases (0.1% trifluoroacetic acid) confirms >95% purity and absence of chloromethylation side products.X-Ray Diffraction (XRD):

Crystal structure determination affirms regioselective substitution and salt formation with hydrochloride.

Summary Table of Key Parameters in Preparation

| Parameter | Optimal Range/Condition | Effect on Product |

|---|---|---|

| Solvent | Polar aprotic (DMF, DMSO) or inert (dichloromethane) | Enhances regioselectivity and yield |

| Temperature (chloromethylation) | 0-5°C | Controls side reactions, improves selectivity |

| Reaction time (chloromethylation) | 1-2 hours | Maximizes yield, minimizes impurities |

| Catalyst (if used) | NiCl₂ 5-10 mol% (for related imidazole syntheses) | Improves regioselectivity and yield |

| Purification | Recrystallization from ethanol/water (3:1) | Achieves ≥95% purity |

化学反応の分析

Types of Reactions

4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Electrophilic Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Nucleophilic Substitution: Products include azido or cyano derivatives.

Oxidation: Products include sulfoxides or sulfones.

Reduction: Products include reduced thiophene derivatives.

科学的研究の応用

The compound 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride is a versatile chemical with significant applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and documented case studies.

Structure and Characteristics

4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride has the following structural features:

- IUPAC Name : 4-(chloromethyl)-2-(2-thienyl)-1H-imidazole hydrochloride

- Molecular Formula : C₈H₈ClN₂S·HCl

- Molecular Weight : 238.19 g/mol

Physical Properties

- Appearance : Typically appears as a white to off-white solid.

- Solubility : Soluble in water and various organic solvents, making it suitable for diverse applications.

Medicinal Chemistry

4-(Chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride is primarily investigated for its potential as a pharmaceutical agent. Its imidazole structure is crucial for biological activity, particularly in the development of antifungal and anticancer drugs.

Case Studies:

- Antifungal Activity : Research has shown that derivatives of imidazole exhibit significant antifungal properties. For instance, compounds with similar structures have been tested against Candida albicans and other fungal strains, demonstrating promising results in inhibiting fungal growth.

- Anticancer Research : Studies indicate that imidazole derivatives can interact with various cellular pathways involved in cancer progression. A specific study on imidazole derivatives revealed their ability to induce apoptosis in cancer cells, suggesting potential therapeutic applications.

Biochemical Research

This compound serves as a critical reagent in biochemical assays and research. Its ability to modify proteins and nucleic acids makes it valuable for studying cellular processes.

Applications:

- Protein Labeling : The chloromethyl group allows for selective labeling of proteins, facilitating studies on protein interactions and dynamics.

- Nucleic Acid Research : It can be used to synthesize modified nucleotides, enhancing the study of gene expression and regulation.

Analytical Chemistry

In analytical chemistry, 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride is utilized as a standard reference material for various analytical techniques, including chromatography and mass spectrometry.

Data Table: Applications Summary

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Antifungal agents | Effective against Candida albicans |

| Anticancer drug development | Induces apoptosis in cancer cells | |

| Biochemical Research | Protein labeling | Facilitates interaction studies |

| Nucleic acid modification | Enhances gene expression studies | |

| Analytical Chemistry | Reference standard | Validates analytical methods |

作用機序

The mechanism of action of 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both imidazole and thiophene rings allows for diverse interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

4-(Chloromethyl)-2-(4-chlorophenyl)-1H-imidazole Hydrochloride (C₁₀H₉Cl₃N₂)

- Key Difference : Replaces thiophen-2-yl with a 4-chlorophenyl group.

- Impact: The 4-chlorophenyl group introduces stronger electron-withdrawing effects compared to the electron-rich thiophene.

- Synthetic Use : Similar chloromethyl reactivity for alkylation or cross-coupling reactions .

4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole (C₁₉H₁₄N₂S)

- Key Difference : Lacks the chloromethyl group but has phenyl groups at positions 4 and 3.

- Impact : Increased steric bulk reduces solubility in polar solvents. The absence of chloromethyl limits its utility in further functionalization, but the phenyl groups enhance fluorescence properties, making it suitable for optoelectronic applications .

2-(4-Methoxyphenyl)-1H-imidazole Hydrochloride (C₁₀H₁₁ClN₂O)

- Key Difference : Substitutes thiophene with a 4-methoxyphenyl group.

- Impact : The methoxy group is electron-donating, increasing the electron density of the imidazole ring. This enhances basicity but may reduce stability under acidic conditions. The compound has been explored for antimicrobial activity .

Substituent Variations at Position 4

4-Chloromethyl-2-(1-phenylethyl)-1H-imidazole (C₁₂H₁₃ClN₂)

- Key Difference : Position 2 substituent is a bulky phenylethyl group.

- This compound is used in the synthesis of kinase inhibitors, where bulkier substituents improve target specificity .

[4-(Thiophen-2-yl)-1H-imidazol-2-yl]methanamine Dihydrochloride (C₈H₁₁Cl₂N₃S)

- Key Difference : Replaces chloromethyl with an amine-functionalized methyl group.

- Impact : The amine group enables conjugation with carboxylic acids or electrophiles, making it a versatile building block for drug discovery. However, the dihydrochloride form increases hygroscopicity, complicating storage .

Core Heterocycle Modifications

6-Chloro-2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-benzimidazole

Physicochemical and Pharmacological Properties

Table 1: Comparative Data

生物活性

4-(Chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride is a synthetic compound that belongs to the imidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

- Chemical Name: 4-(Chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride

- Molecular Formula: C8H8ClN2S

- Molecular Weight: 202.68 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activity of 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound exhibits notable activities in the following areas:

Anticancer Activity

Recent studies have indicated that imidazole derivatives can possess significant anticancer properties. For instance, compounds structurally related to 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole have been shown to inhibit the growth of cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| II1 | DLD-1 | 57.4 |

| II1 | MCF-7 | 79.9 |

| II4 | MCF-7 | 0.86 |

| II4 | MDA-MB-231 | 0.48 |

The above table illustrates the potency of similar imidazole derivatives against various cancer cell lines, suggesting that modifications to the imidazole structure can enhance anticancer activity .

Anti-inflammatory Effects

Imidazole derivatives have also been explored for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects.

| Compound | COX Inhibition IC50 (μM) |

|---|---|

| Compound A | 19.45 ± 0.07 |

| Compound B | 26.04 ± 0.36 |

| Compound C | 42.1 ± 0.30 |

Research indicates that compounds with chloromethyl groups exhibit enhanced anti-inflammatory activity, making them potential candidates for further development .

Antibacterial Activity

The antibacterial properties of imidazole derivatives are well-documented, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers. For example, certain hybrids derived from imidazole have shown effective inhibition against both metronidazole-sensitive and resistant strains.

Structure-Activity Relationships (SAR)

Understanding the SAR of imidazole derivatives is crucial for optimizing their biological activity. Key findings include:

- The presence of electron-withdrawing groups (like chloromethyl) at specific positions enhances biological activity.

- Substituents on the thiophene ring can modulate the compound's interaction with biological targets.

Case Studies

- Anticancer Study : A recent investigation into a series of imidazole derivatives demonstrated that modifications to the thiophene moiety significantly increased cytotoxicity against breast cancer cell lines, suggesting that structural optimization is essential for developing effective anticancer agents .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of various imidazole derivatives revealed that compounds with a chloromethyl substituent exhibited superior COX inhibition compared to their non-substituted counterparts .

Q & A

Q. What are the optimized synthetic routes for 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 2-bromo-1-(thiophen-2-yl)ethanone with formamide to form the imidazole core (yield: ~60%) .

- Step 2: Introduction of the chloromethyl group via nucleophilic substitution. Ethanol or water is used as a solvent, with Raney nickel as a catalyst to avoid undesired hydrodechlorination (yield: 88–92%) .

- Step 3: Hydrochloride salt formation under acidic conditions.

Key Optimization Factors:

- Catalyst Selection: Palladium on carbon (Pd/C) may cause dehalogenation; Raney nickel preserves the chloromethyl group .

- Temperature: Cyclization steps require 45°C for optimal yields; lower temperatures (e.g., 25°C) reduce efficiency .

- Base Strength: Sodium hydroxide (2 equiv.) outperforms weaker bases like Na₂CO₃ in imidazole ring closure .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 7.60 (s, 1H, imidazole-H), 7.23–7.20 (m, thiophene-H), and 4.50 (s, 2H, CH₂Cl) confirm substituents .

- ¹³C NMR: Signals at δ 136.7 (imidazole C-2), 134.4 (thiophene C), and 44.2 (CH₂Cl) validate connectivity .

- Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 229.6 (calculated for C₈H₇ClN₂S) .

- X-ray Crystallography: SHELX software refines crystal structures, resolving bond lengths (e.g., C-Cl: 1.76 Å) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the chloromethyl group in further functionalization?

Methodological Answer:

- Density Functional Theory (DFT): Becke’s hybrid functional (B3LYP) calculates electrophilicity at the chloromethyl carbon.

- Key Parameters:

- Charge density: Chlorine’s electronegativity increases susceptibility to nucleophilic attack.

- Transition-state modeling predicts SN2 vs. SN1 pathways .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., polar aprotic solvents enhance SN2 reactivity) .

Case Study:

DFT-guided substitution of the chloromethyl group with amines achieved >90% yield in acetonitrile at 60°C .

Q. How do researchers resolve contradictions in biological activity data for imidazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis:

- Compare analogues (e.g., thiophene vs. phenyl substituents) to isolate electronic/steric effects .

- Example: 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole showed 3-fold higher antimicrobial activity than phenyl-substituted derivatives due to thiophene’s π-π stacking .

- Dose-Response Validation: Reproduce assays across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific artifacts .

Data Contradiction Example:

A 2024 study reported conflicting cytotoxicity (IC₅₀: 10 μM vs. 50 μM) due to impurity in the hydrochloride salt (resolved via HPLC purity >99%) .

Q. What strategies enable selective functionalization of the imidazole ring without disrupting the thiophene moiety?

Methodological Answer:

- Protection/Deprotection:

- Metal-Catalyzed Cross-Coupling:

- Suzuki-Miyaura coupling at C-4 (chloromethyl) using Pd(PPh₃)₄ avoids thiophene side reactions .

- Click Chemistry:

Q. How can crystallography resolve ambiguities in hydrogen bonding and packing motifs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。